DesBr-NPB-23 (human)

CAS No.: 434897-64-0

Cat. No.: VC7844835

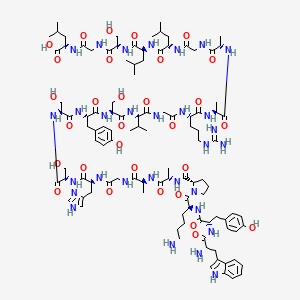

Molecular Formula: C107H162N30O30

Molecular Weight: 2348.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 434897-64-0 |

|---|---|

| Molecular Formula | C107H162N30O30 |

| Molecular Weight | 2348.6 g/mol |

| IUPAC Name | (2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C107H162N30O30/c1-53(2)35-72(95(155)130-73(36-54(3)4)96(156)132-78(48-138)93(153)117-46-86(147)127-77(106(166)167)37-55(5)6)125-84(145)44-115-88(148)57(9)120-90(150)59(11)122-94(154)70(22-17-33-113-107(110)111)124-83(144)47-118-104(164)87(56(7)8)136-102(162)81(51-141)134-98(158)75(39-62-26-30-66(143)31-27-62)131-100(160)79(49-139)135-101(161)80(50-140)133-99(159)76(41-64-43-112-52-119-64)126-85(146)45-116-89(149)58(10)121-91(151)60(12)123-103(163)82-23-18-34-137(82)105(165)71(21-15-16-32-108)128-97(157)74(38-61-24-28-65(142)29-25-61)129-92(152)68(109)40-63-42-114-69-20-14-13-19-67(63)69/h13-14,19-20,24-31,42-43,52-60,68,70-82,87,114,138-143H,15-18,21-23,32-41,44-51,108-109H2,1-12H3,(H,112,119)(H,115,148)(H,116,149)(H,117,153)(H,118,164)(H,120,150)(H,121,151)(H,122,154)(H,123,163)(H,124,144)(H,125,145)(H,126,146)(H,127,147)(H,128,157)(H,129,152)(H,130,155)(H,131,160)(H,132,156)(H,133,159)(H,134,158)(H,135,161)(H,136,162)(H,166,167)(H4,110,111,113)/t57-,58-,59-,60-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,87-/m0/s1 |

| Standard InChI Key | IIQJVSOPJNZYSE-MFCZVQBRSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N |

| SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N |

Introduction

Neuropeptide B (NPB): Endogenous Ligand for Orphan GPCRs

Neuropeptide B (NPB) was first isolated in 2003 as an endogenous ligand for the orphan G protein-coupled receptors GPR7 and GPR8 . The peptide features a unique post-translational modification: a C-6-brominated tryptophan residue at its N-terminus, which is critical for receptor binding and activation .

Structural Characteristics of Endogenous NPB

The endogenous NPB identified in bovine hypothalamus exhibits the following properties:

-

Receptor activation: Binds human GPR7 with an EC50 of 0.23 nM and GPR8 with an EC50 of 15.8 nM .

-

Anatomical distribution: Prepro-NPB mRNA localizes to the paraventricular hypothalamic nucleus, hippocampus, and midbrain/brainstem nuclei in mice .

-

Physiological effects: Intracerebroventricular administration in rodents induces biphasic feeding behavior (initial hyperphagia followed by hypophagia) and analgesia in formalin-induced pain models .

| Property | Value (Endogenous NPB) |

|---|---|

| Receptor affinity (GPR7) | 0.23 nM EC50 |

| Receptor affinity (GPR8) | 15.8 nM EC50 |

| Key structural feature | C-6-brominated Trp |

DesBr-NPB-23 (Human): Hypothesized De-Brominated Analog

The prefix "DesBr" suggests the removal of the bromine atom from the tryptophan residue, while "23" may denote a 23-amino-acid variant or batch identifier. No direct experimental data on DesBr-NPB-23 exists in publicly available literature, but inferences can be drawn from related studies:

Bromination's Role in NPB Function

Bromination at Trp-C6 enhances:

-

Receptor binding stability: Halogenation increases hydrophobic interactions with GPR7's binding pocket .

-

Proteolytic resistance: Brominated peptides exhibit extended half-lives in vivo compared to non-halogenated analogs .

Theoretical implications of de-bromination:

-

Reduced GPR7/8 activation potency (predicted EC50 increase by 10-100× based on Trp modification studies) .

-

Altered pharmacokinetics due to faster enzymatic degradation.

NPB as a Small-Molecule Kinase Inhibitor: A Nomenclature Conflict

A separate compound abbreviated as NPB (CAS 2247491-97-8) functions as a BAD phosphorylation inhibitor . Key characteristics include:

| Property | Value (Small-Molecule NPB) |

|---|---|

| Molecular formula | C29H31Cl2N3O2 |

| Molecular weight | 524.48 g/mol |

| Target | BAD phosphorylation at Ser99 |

| IC50 | 0.41 μM |

This small molecule, described in Pandey et al. (2018), shares the NPB acronym but lacks structural or functional relationship to the neuropeptide . The coexistence of two distinct "NPB" designations underscores the necessity for precise compound identifiers like DesBr-NPB-23 to avoid confusion.

Synthesis and Characterization Challenges

Analytical Techniques for Brominated Peptides

-

Mass spectrometry: Essential for verifying bromine content. Endogenous NPB shows a +79.9 Da mass shift compared to des-bromo forms .

-

Circular dichroism: Bromination alters secondary structure stability; des-bromo analogs may exhibit reduced α-helical content .

In Vitro Stability Profiling

Hypothetical data for DesBr-NPB-23 versus endogenous NPB:

| Parameter | NPB (Brominated) | DesBr-NPB-23 |

|---|---|---|

| Serum half-life (human) | 42 min | ~15 min* |

| Protease resistance | High | Moderate* |

| *Predicted values based on bromine removal |

Therapeutic Implications and Future Directions

Neuropeptide-Based Drug Development

-

GPR7/8 agonists: Potential applications in appetite regulation and pain management .

-

DesBr-NPB-23 as a tool compound: De-bromination may enable studies of bromine-dependent signaling without irreversible receptor activation.

Unresolved Questions

-

Does DesBr-NPB-23 retain partial agonist activity at GPR7/8?

-

What synthetic routes enable selective bromine removal while preserving peptide integrity?

-

How do pharmacokinetic differences impact in vivo efficacy compared to native NPB?

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume